molecular formula C13H9BrO2S B1519189 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 1087784-22-2

3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B1519189
CAS No.: 1087784-22-2
M. Wt: 309.18 g/mol
InChI Key: VPDSDCTZUJEUAD-UHFFFAOYSA-N
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Description

3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is a specialized organic compound characterized by its bromophenyl group attached to a thiophene ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

  • Bromination: The starting material, thiophene, undergoes bromination to introduce the bromophenyl group at the 5-position.

  • Coupling Reaction: The brominated thiophene is then subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the prop-2-enoic acid moiety.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the bromophenyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: New derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: Utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a different position of the bromophenyl group.

  • 3-(5-Phenylthiophen-2-yl)prop-2-enoic acid: Lacks the bromine atom, resulting in different chemical properties.

  • 3-(5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties that are distinct from its analogs.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDSDCTZUJEUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238802
Record name 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-22-2
Record name 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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